molecular formula C17H25N3O3 B6905843 N-(5-morpholin-4-ylpyridin-2-yl)-3-(oxan-3-yl)propanamide

N-(5-morpholin-4-ylpyridin-2-yl)-3-(oxan-3-yl)propanamide

Cat. No.: B6905843
M. Wt: 319.4 g/mol
InChI Key: JCGZHPYTZSPDTG-UHFFFAOYSA-N
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Description

“N-(5-morpholin-4-ylpyridin-2-yl)-3-(oxan-3-yl)propanamide” is a synthetic organic compound that features a morpholine ring, a pyridine ring, and an oxane ring

Properties

IUPAC Name

N-(5-morpholin-4-ylpyridin-2-yl)-3-(oxan-3-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3/c21-17(6-3-14-2-1-9-23-13-14)19-16-5-4-15(12-18-16)20-7-10-22-11-8-20/h4-5,12,14H,1-3,6-11,13H2,(H,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCGZHPYTZSPDTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)CCC(=O)NC2=NC=C(C=C2)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(5-morpholin-4-ylpyridin-2-yl)-3-(oxan-3-yl)propanamide” typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyridine Ring: Starting with a pyridine derivative, functional groups are introduced to form the desired substitution pattern.

    Morpholine Introduction: The morpholine ring can be introduced via nucleophilic substitution reactions.

    Oxane Ring Formation: The oxane ring is typically formed through cyclization reactions.

    Amide Bond Formation: The final step involves coupling the intermediate with a suitable amine to form the propanamide linkage.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the morpholine or pyridine rings.

    Reduction: Reduction reactions could be used to modify the functional groups on the rings.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce or modify substituents on the rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, sulfonates, and other leaving groups.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various substituted derivatives of the original compound.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological pathways.

    Medicine: Potential therapeutic applications, such as enzyme inhibitors or receptor modulators.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds like this might interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or G-protein coupled receptors, and the pathways involved could be related to signal transduction, metabolism, or cell cycle regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-morpholin-4-ylpyridin-2-yl)acetamide
  • N-(5-morpholin-4-ylpyridin-2-yl)butanamide
  • N-(5-morpholin-4-ylpyridin-2-yl)pentanamide

Uniqueness

The uniqueness of “N-(5-morpholin-4-ylpyridin-2-yl)-3-(oxan-3-yl)propanamide” lies in its specific substitution pattern and the presence of the oxane ring, which may confer unique biological activity or chemical reactivity compared to its analogs.

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